1-Tert-butyltetrazol-5-amine
Overview
Description
1-Tert-butyltetrazol-5-amine is an organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and unique reactivity, making it a valuable substance in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyltetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with sodium azide and triethyl orthoformate under acidic conditions. This reaction typically proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Tetrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles.
Scientific Research Applications
1-Tert-butyltetrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyltetrazol-5-amine involves its interaction with molecular targets through its tetrazole ring. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the tetrazole ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
1,5-Disubstituted Tetrazoles: These compounds share a similar tetrazole ring structure but differ in the substituents attached to the ring.
Bis(5-tetrazolyl)amine: This compound contains two tetrazole rings and is used in the synthesis of coordination compounds with various metal ions.
Uniqueness: 1-Tert-butyltetrazol-5-amine is unique due to its tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are essential .
Properties
IUPAC Name |
1-tert-butyltetrazol-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-5(2,3)10-4(6)7-8-9-10/h1-3H3,(H2,6,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBIEXNUZHJZSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314344 | |
Record name | 1-tert-butyltetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-93-9 | |
Record name | NSC282097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-butyltetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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